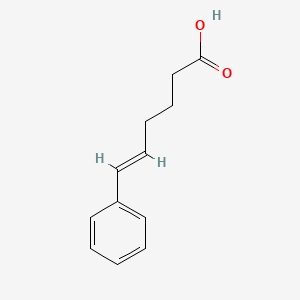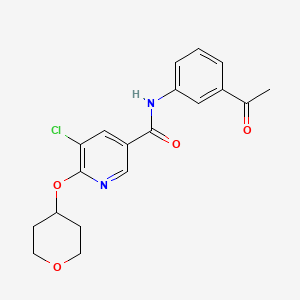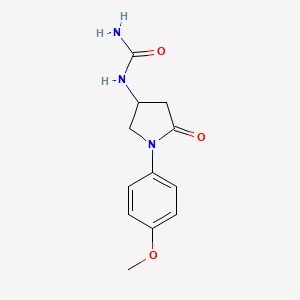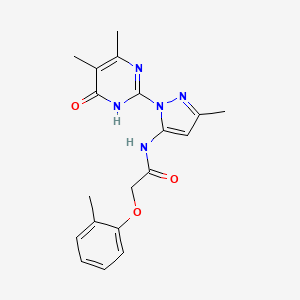![molecular formula C18H25NO4 B2954250 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethoxybenzamide CAS No. 923232-65-9](/img/structure/B2954250.png)
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethoxybenzamide” is a complex organic compound. It contains a 1,4-dioxaspiro[4.5]decan-2-ylmethyl group, which is a cyclic structure containing both ether and amine functional groups . The compound also contains a benzamide moiety, which is a common feature in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethoxybenzamide” is complex due to the presence of the spirocyclic structure and the benzamide moiety. The spirocyclic structure contains a 1,4-dioxaspiro[4.5]decan-2-ylmethyl group , which is a nine-membered ring with two oxygen atoms . The benzamide moiety is a common structure in many pharmaceuticals .Wissenschaftliche Forschungsanwendungen
Antiviral and Antibacterial Activities
A series of N-phenylbenzamide derivatives, which include compounds structurally similar to N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethoxybenzamide, were synthesized and evaluated for their antiviral activities. Among these, specific derivatives demonstrated promising activity against enterovirus 71 (EV 71) strains at low micromolar concentrations, highlighting the potential of such compounds in the development of antiviral drugs (Ji et al., 2013). Additionally, derivatives of benzofurazan and benzofuroxan based on 1,4-dioxaspiro[4.5]decan-8-one were synthesized, which could imply potential for further modification and application in antimicrobial studies (Samsonov & Volodarsky, 2000).
Drug Development and Delivery Systems
The structural feature of the 1,4-dioxaspiro[4.5]decan motif is significant in the development of poly(ortho esters) for bioerodible drug delivery systems. The versatility of this structure allows for the preparation of devices with lifetimes ranging from hours to many months, adaptable for various therapeutic needs (Heller, 1990).
Pain Control and Neuroprotective Activity
A study focusing on the synthesis and evaluation of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists identified compounds with promising neuroprotective activity and potent antinociceptive effects in mouse models. This suggests the potential of these compounds in new strategies for pain control (Franchini et al., 2017).
Biomedical Applications
Compounds synthesized from oleic acid and featuring the 1,4-dioxaspiro motif have been proposed as potential biolubricants, indicating broader applications in biomedical and mechanical systems where lubrication is crucial for device functionality (Kurniawan et al., 2017).
Chemical Synthesis and Characterization
The chemodiversity enabled by the structural flexibility of 1,4-dioxaspiro[4.5]decan derivatives is evident in their use in chemical syntheses, such as the Rh(iii)-catalyzed chemodivergent annulations with sulfoxonium ylides. This demonstrates the potential of such structures in creating diverse chemical entities for various applications, including but not limited to pharmaceuticals (Xu et al., 2018).
Zukünftige Richtungen
The future directions for research on “N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethoxybenzamide” could include further investigation into its synthesis, properties, and potential applications. Given the presence of the benzamide moiety, it could be of interest in the development of new pharmaceuticals .
Wirkmechanismus
Mode of Action
The exact mode of action of N-(1,4-dioxaspiro[4Compounds with similar structures have been shown to interact with their targets in a variety of ways, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating signal transduction pathways .
Biochemical Pathways
The biochemical pathways affected by N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethoxybenzamide are not well defined. Given the compound’s structure, it may potentially interfere with a range of biochemical processes. Without specific studies, it is difficult to predict the exact pathways that might be affected .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(1,4-dioxaspiro[4Therefore, its bioavailability, half-life, metabolism, and excretion rates are currently unknown .
Result of Action
The molecular and cellular effects of N-(1,4-dioxaspiro[4Without specific studies on this compound, it is challenging to predict its precise effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-2-21-15-8-6-14(7-9-15)17(20)19-12-16-13-22-18(23-16)10-4-3-5-11-18/h6-9,16H,2-5,10-13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEIMLNYTGXRBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2COC3(O2)CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-ethoxyphenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2954170.png)
![ethyl 4-[2-(4-methoxycarbonylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2954172.png)


![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2954176.png)




![7-(2-Chloropropanoyl)-2-methyl-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-1,3-dione](/img/structure/B2954186.png)

![3-[4-methyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]propanoic Acid](/img/structure/B2954189.png)